LMP2A (426-434)

EBV immunotherapy HLA-A2 binding CTL epitope

Researchers developing improved EBV LMP2 epitopes require the native CLGGLLTMV sequence as an authentic low-affinity baseline control. This synthetic nonapeptide (H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH) is the precisely defined subdominant HLA-A*02:01-restricted CTL epitope (aa 426-434). - Use as the native control in epitope enhancement studies (e.g., YLA analogs) to quantify fold-improvement in HLA-A2 binding and CTL activation. - Serve as the rapidly degraded baseline in enzymatic resistance assays, enabling direct quantification of stabilization by unnatural amino acid substitutions (e.g., ACCA). - Essential for SPR binding assays and peptide-HLA-A2 tetramer generation in engineered TCR characterization. Supplied as lyophilized powder (≥95% HPLC) with full analytical documentation; immediate global shipment from multi-regional stock.

Molecular Formula C39H71N9O11S2
Molecular Weight 906.2 g/mol
Cat. No. B15137889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLMP2A (426-434)
Molecular FormulaC39H71N9O11S2
Molecular Weight906.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)N
InChIInChI=1S/C39H71N9O11S2/c1-19(2)13-26(45-33(52)24(40)18-60)34(53)42-16-29(50)41-17-30(51)43-27(14-20(3)4)36(55)46-28(15-21(5)6)37(56)48-32(23(9)49)38(57)44-25(11-12-61-10)35(54)47-31(22(7)8)39(58)59/h19-28,31-32,49,60H,11-18,40H2,1-10H3,(H,41,50)(H,42,53)(H,43,51)(H,44,57)(H,45,52)(H,46,55)(H,47,54)(H,48,56)(H,58,59)/t23-,24+,25+,26+,27+,28+,31+,32+/m1/s1
InChIKeyDGAJITDEHPNIPR-BXCYYTRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBV LMP2 Subdominant Epitope (CLG) for CTL Research


H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH (CLG), also designated as CLGGLLTMV, is a synthetic nonapeptide corresponding to amino acids 426–434 of the Epstein-Barr virus (EBV) latent membrane protein 2 (LMP2) [1]. It functions as a subdominant HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope, making it a key reference compound for studying weak antigen presentation and epitope optimization in EBV-associated malignancies including nasopharyngeal carcinoma and Hodgkin lymphoma [2].

Why Generic Peptides Cannot Replace CLG


The CLG peptide exhibits a unique profile of deliberately weak HLA-A*0201 binding and rapid enzymatic degradation that is central to its role as a subdominant epitope [1]. Generic EBV-derived or computationally predicted HLA-A2 binding peptides typically possess high affinity and extended complex stability, which would alter CTL activation kinetics and mask the very immunotherapeutic challenge that CLG is used to model [2]. Substituting CLG with a high-affinity analog in assays designed to measure weak CTL responses or evaluate epitope enhancement strategies would invalidate the experimental system, as the baseline immunogenicity and degradation rates differ by orders of magnitude.

CLG Quantitative Evidence: Binding, Stability & Immunogenicity


HLA-A2 Binding Affinity: Native vs. Engineered Analog

The native CLG peptide demonstrates low affinity for HLA-A2 molecules, a characteristic that directly limits CTL activation. In contrast, the synthetic [Tyr1, Ala3]CLG (YLA) analog exhibits high affinity for HLA-A2, enabling efficient stimulation of CLG-specific CTL precursors [1].

EBV immunotherapy HLA-A2 binding CTL epitope

HLA-A2 Complex Stability: Monomeric vs. Dimeric Analogs

The natural CLG peptide fails to produce stable HLA-A2/peptide complexes, a property that directly correlates with weak CTL responses. In contrast, dimeric CLG analogs synthesized and tested by Marastoni et al. demonstrated higher affinity for HLA-A2 molecules and superior capacity to form stable complexes [1].

HLA complex stability peptide engineering immunogenicity

Plasma Stability: Unmodified vs. ACCA Pseudopeptides

The CLG peptide exhibits low enzymatic stability and is rapidly hydrolyzed by plasma enzymes [1]. In comparative metabolic stability testing, all CLG analogs containing cis- or trans-4-aminocyclohexanecarboxylic acid (ACCA) substitutions exhibited higher enzymatic resistance compared to the original CLG peptide [2].

peptide stability metabolic degradation pseudopeptide

TCR Cross-Reactivity: Parent vs. Variant Peptides

Engineered T cell receptors (TCRs) that bind the HLA-A2 restricted CLGGLLTMV peptide also demonstrate cross-reactivity with natural peptide variants SLGGLLTMV and CLGGLITMV [1]. This variant recognition profile is critical for assessing TCR specificity and potential off-target effects in adoptive T cell therapies.

TCR engineering epitope variant immunotherapy

CLG Peptide Research and Industrial Applications


EBV Epitope Enhancement Baseline Control

Researchers developing improved EBV LMP2 epitopes use CLG as the native, low-affinity control to quantify the fold-improvement in HLA-A2 binding and CTL activation achieved by sequence modifications (e.g., YLA analogs) [1].

Metabolic Stability Negative Control

In studies evaluating the enzymatic resistance conferred by unnatural amino acid substitutions (e.g., ACCA), CLG serves as the rapidly degraded baseline, allowing direct quantification of the stabilization effect [2].

TCR Engineering Reference Antigen

CLG is used to generate peptide-HLA-A2 tetramers and as the target antigen in surface plasmon resonance (SPR) binding assays to characterize the affinity and cross-reactivity of engineered TCRs intended for adoptive T cell therapy [3].

CAR-T Cell Functional Validation Target Antigen

The CLG peptide, when presented on HLA-A*02:01-expressing target cells, is employed to assess the specific cytolytic activity and cytokine release of LMP2A-directed CAR-T cells, a critical step in preclinical validation of EBV-targeted cellular immunotherapies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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